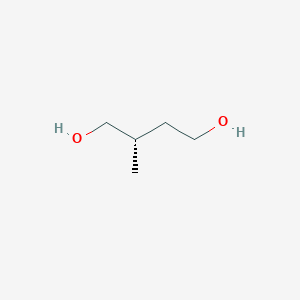

(S)-(-)-2-Méthyl-1,4-butanediol

Vue d'ensemble

Description

Introduction (S)-(-)-2-Methyl-1,4-butanediol is closely related to 1,4-Butanediol (BDO), a significant chemical used in polymer manufacturing. BDO is typically produced from oil and natural gas feedstocks, but recent developments have enabled its production from renewable carbohydrate feedstocks via metabolic engineering of Escherichia coli (Yim et al., 2011).

Synthesis Analysis The synthesis of BDO-related compounds often involves complex chemical processes. For instance, the synthesis of monodisperse hard segments containing BDO was achieved through a simple technique, resulting in high purity materials (Fu et al., 1985).

Molecular Structure Analysis The molecular structure of BDO and related compounds has been extensively studied. A study on 1,4-butanediol revealed insights into its conformation and internal hydrogen bonding using techniques like gas-phase electron diffraction and molecular mechanics calculations (Trætteberg & Hedberg, 1994).

Chemical Reactions and Properties The chemical reactions of BDO variants are diverse. One study explored the reaction kinetics of 2,3-butanediol (a related compound) over various catalysts, providing insight into the roles of acid and metal sites in hydrodeoxygenation processes (Zheng et al., 2018).

Physical Properties Analysis The physical properties of BDO and its derivatives have been a subject of research. For example, the study of monodisperse oligomers of 1,4-butanediol and 2,4-toluene diisocyanate provided data on their glass transition temperatures and melting temperatures (Fu et al., 1985).

Chemical Properties Analysis Chemical properties of BDO and its derivatives include their reactivity and interaction with other substances. The study by Maytum et al. (2010) demonstrated that 1,4-butanediol could act as a reducing agent in hydrogen-transfer reactions to ketones, imines, and alkenes (Maytum et al., 2010).

Applications De Recherche Scientifique

Informations de base

“(S)-(-)-2-Méthyl-1,4-butanediol” est un composé chimique de formule empirique C5H12O2 . Il a une masse moléculaire de 104.15 .

Synthèse des phéromones sexuelles

“this compound” est utilisé dans la synthèse des phéromones sexuelles des tenthrèdes du pin . Ces phéromones sont utilisées dans des stratégies de gestion des ravageurs pour contrôler la population de ces insectes.

Stéréoisomères

“this compound” est un stéréoisomère . Cela signifie qu'il a la même formule moléculaire qu'un autre composé, mais une disposition différente des atomes dans l'espace. Cette propriété peut être importante dans de nombreux domaines de la recherche, y compris le développement de médicaments, où l'activité biologique d'une molécule peut dépendre de sa forme tridimensionnelle.

Propriétés physiques

Les propriétés physiques d'un composé sont cruciales pour déterminer ses applications. Pour “this compound”, le point d'ébullition est de 466.15 K .

Structure chimique

Comprendre la structure chimique d'un composé est essentiel pour comprendre ses propriétés et ses applications potentielles. La structure 3D de “this compound” peut être visualisée à l'aide de Java ou Javascript .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-methylbutane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-5(4-7)2-3-6/h5-7H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCBGWLCXSUTHK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

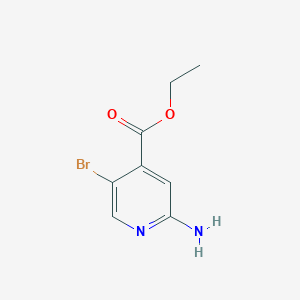

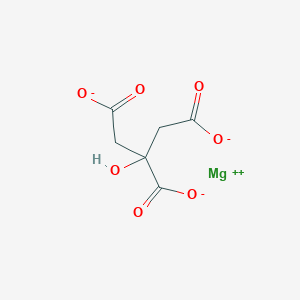

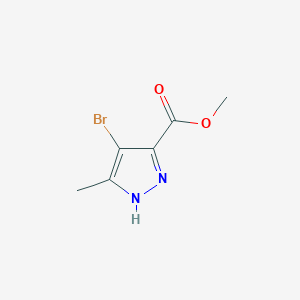

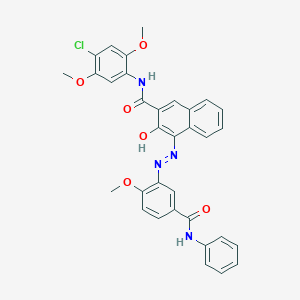

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: What makes (S)-2-Methyl-1,4-butanediol particularly useful in synthesizing liquid crystal elastomers?

A1: (S)-2-Methyl-1,4-butanediol serves as a chiral building block in constructing the flexible spacer component within liquid crystal elastomers [, , , ]. This chirality contributes to the unique self-organizing properties of these elastomers, influencing their ability to exhibit spontaneous deformation in response to temperature changes [].

Q2: Can you explain the significance of "spontaneous deformation" in liquid crystal elastomers containing (S)-2-Methyl-1,4-butanediol?

A2: Researchers observed that liquid crystal elastomers incorporating (S)-2-Methyl-1,4-butanediol exhibit significant and reversible shape changes upon transitioning between their liquid crystalline and isotropic phases []. Specifically, when heated, these elastomers dramatically contract, and upon cooling, they expand back to their original size, exceeding the initial length by up to five times []. This phenomenon holds great promise for applications like artificial muscles and actuators [].

Q3: How does the structure of (S)-2-Methyl-1,4-butanediol contribute to the properties of the final liquid crystal elastomer?

A3: (S)-2-Methyl-1,4-butanediol, when combined with other monomers like Dimethyl 4,4′-biphenyldicarboxylate and crosslinkers like 1,2,6-Hexanetriol, forms the polymer backbone of the elastomer []. The specific arrangement and chirality of (S)-2-Methyl-1,4-butanediol within this backbone directly influence the elastomer's self-assembly into smectic A (SmA) liquid crystal structures, which are essential for the observed thermotropic spontaneous deformation [].

Q4: Beyond liquid crystal elastomers, are there other known applications of (S)-2-Methyl-1,4-butanediol?

A4: Yes, (S)-2-Methyl-1,4-butanediol serves as a key chiral intermediate in synthesizing various enantiomerically pure compounds [, , ]. One notable example is its use in producing enantiomers of latifolic acid, a natural product with potential biological activity []. This highlights the versatility of (S)-2-Methyl-1,4-butanediol in both material science and organic synthesis.

Q5: What analytical techniques are commonly employed to characterize and study (S)-2-Methyl-1,4-butanediol and the materials it forms?

A5: Researchers utilize a combination of techniques to analyze (S)-2-Methyl-1,4-butanediol and its derivatives. X-ray diffraction helps determine the molecular arrangement and liquid crystal structures within the elastomers []. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are crucial for characterizing the compound's structure and purity [, , , ]. Additionally, techniques like Circular Dichroism (CD) spectroscopy are employed to study the chirality and optical properties of (S)-2-Methyl-1,4-butanediol-containing compounds [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzamide, 3,3'-[(2-chloro-5-methyl-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis[4-chloro-N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-](/img/structure/B35975.png)

![2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide]](/img/structure/B36029.png)

![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]hexadecanamide](/img/structure/B36043.png)